2-[(3-methylphenyl)methyl]guanidine
Description
2-[(3-Methylphenyl)methyl]guanidine (CAS 91267-29-7) is a guanidine derivative with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . Its structure consists of a guanidine core substituted with a 3-methylbenzyl group, resulting in moderate lipophilicity (XLogP3: 0.9) and hydrogen-bonding capacity (2 donors, 1 acceptor). The compound’s physicochemical properties, including a topological polar surface area of 64.4 Ų and two rotatable bonds, suggest moderate solubility and conformational flexibility .
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-3-2-4-8(5-7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVQFIWHMSRFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238470 | |
| Record name | Guanidine, (m-methylbenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91267-29-7 | |
| Record name | Guanidine, (m-methylbenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091267297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, (m-methylbenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30238470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-methylphenyl)methyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 3-methylbenzylamine with a guanidylating agent such as S-methylisothiourea under basic conditions . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted guanidine derivatives with different functional groups attached to the nitrogen atoms.
Scientific Research Applications
2-[(3-methylphenyl)methyl]guanidine has a wide range of applications in scientific research:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-methylphenyl)methyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 2-[(3-methylphenyl)methyl]guanidine and analogous guanidine derivatives:
*Estimated values based on substituent contributions.
Structural and Physicochemical Analysis
- Lipophilicity: The 3-methylbenzyl group in the target compound confers moderate lipophilicity (XLogP3: 0.9), making it less hydrophobic than sulfur-containing analogs like the methylsulfanyl derivatives (XLogP3: ~3.5) .
- Hydrogen Bonding: Compounds with additional amino or sulfonyl groups (e.g., 1-(2-Methylphenyl)-3-[2-aminophenyl]guanidine) exhibit higher hydrogen-bonding capacity, improving target binding but possibly limiting blood-brain barrier penetration .
- Electronic Effects: The nitro group in 2-[(2-nitrophenyl)methylideneamino]guanidine introduces strong electron-withdrawing effects, increasing acidity (pKa ~8–9) compared to the electron-donating methyl group in the target compound .
Biological Activity
Overview
2-[(3-methylphenyl)methyl]guanidine is a guanidine derivative characterized by a central guanidine structure attached to a 3-methylphenylmethyl group. This compound is notable for its high basicity and ability to engage in hydrogen bonding, which enhances its biological interactions and potential applications in pharmacology and biochemistry.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering receptor functions through specific interactions. This mechanism is crucial for its proposed therapeutic applications, particularly in drug development aimed at specific biological pathways.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.
-
Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells, particularly in breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer models . The cytotoxicity was measured using the MTT assay, with IC50 values indicating significant activity against these cell lines.
Cell Line IC50 (µM) MCF-7 12.8 HeLa 12.7 HCT-116 8–10 - Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders and cancers.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various derivatives of guanidine compounds, including this compound, on different cancer cell lines. The results indicated that the presence of specific substituents significantly influenced the cytotoxic efficacy, with hydroxyl groups enhancing activity against HCT-116 cells .
- Mechanistic Insights : Research has shown that this compound can alter mitochondrial membrane potential and induce apoptosis through caspase activation pathways, crucial for its anticancer effects .
Comparison with Similar Compounds
The unique structural features of this compound set it apart from other guanidine derivatives:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Guanidine | Core structure | Basic nature; widely studied for biological activity |
| N,N’-Dimethylguanidine | Dimethyl substitution | More sterically hindered; different reactivity profile |
| N,N’-bis(2-methylphenyl)guanidine | Similar core | Varying substitution patterns affect biological activity |
The incorporation of the 3-methylphenyl group enhances lipophilicity and may improve binding affinity to biological targets compared to other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
